4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
Overview
Description
“4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid” is a chemical compound . It is also known as “(E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid” with a molecular weight of 206.2 .
Molecular Structure Analysis
The molecular formula of “4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid” is C11H10O4 . The InChI code for this compound is 1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 242-243°C . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Crystal Structure
The synthesis of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, a compound related to 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, has been explored. This synthesis involves a condensation reaction and has been characterized by NMR and MS spectra. The crystal structure of this compound reveals insights into the molecular arrangement and bonding characteristics (Zhao et al., 2010).
Luminescent Properties
Research on lanthanide 4-benzyloxy benzoates, which includes derivatives of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, has demonstrated their luminescent properties. These properties are influenced by the presence of electron-releasing or electron-withdrawing groups, impacting the photoluminescence of the Tb(3+) complexes (S. Sivakumar et al., 2010).
Photophysical Studies
Another study focused on the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes. This research elucidates the energy-transfer pathway in luminescent lanthanide complexes, which is significant for understanding the properties of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid related structures (Yong Hee Kim et al., 2006).
Polyaniline Doping
Research has also been conducted on the doping of polyaniline with benzoic acid and substituted benzoic acids like 2-methoxybenzoic acid. This study provides insights into the properties and potential applications of polyaniline-benzoic acid salts in advanced technologies (C. A. Amarnath & S. Palaniappan, 2005).
Synthesis of Novel Derivatives
There is also research on the synthesis of new derivatives of benzoic acid for applications in areas like inkjet technology. This includes the synthesis of compounds such as benzoic acid derivatives for improved dispersion properties and storage stability in pigments (Gihyun Song et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
The biochemical pathways affected by 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid are currently unknown . As research progresses, it is expected that the affected pathways and their downstream effects will be identified.
Result of Action
The molecular and cellular effects of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid’s action are currently unknown . As more research is conducted, these effects will be better understood.
properties
IUPAC Name |
4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQUXRWZRJWTBX-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442415 | |
Record name | 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
CAS RN |
160648-26-0 | |
Record name | 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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